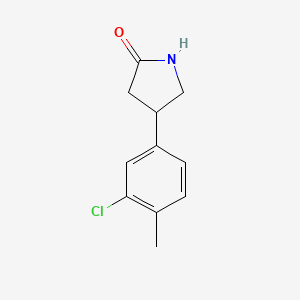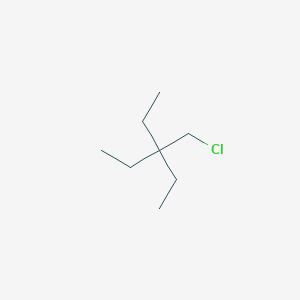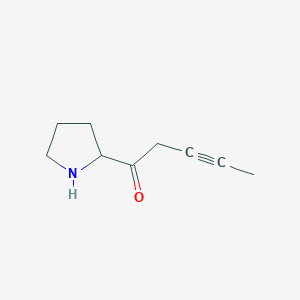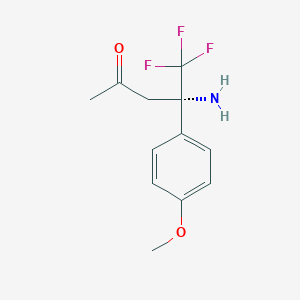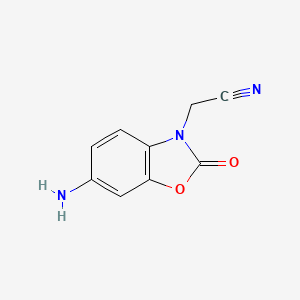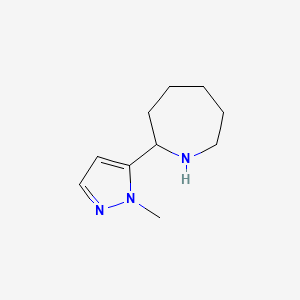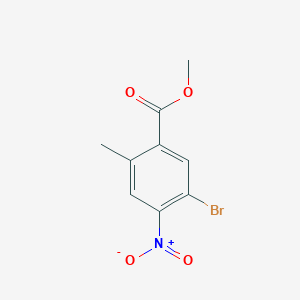
Methyl 5-bromo-2-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-methyl-4-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a nitro group, and a methyl ester group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-methyl-4-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Esterification: The methyl ester group is introduced through esterification, where the carboxylic acid group is reacted with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 5-bromo-2-methyl-4-aminobenzoate.
Oxidation: Methyl 5-bromo-2-carboxy-4-nitrobenzoate.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-methyl-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and bromo substituents on biological activity. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active acid form of the compound.
Comparison with Similar Compounds
- Methyl 4-bromo-2-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 5-bromo-2-nitrobenzoate
Comparison:
- Methyl 5-bromo-2-methyl-4-nitrobenzoate has a unique substitution pattern that affects its reactivity and biological activity. The presence of the methyl group at the 2-position can influence the compound’s steric and electronic properties, making it distinct from other similar compounds.
- Methyl 4-bromo-2-nitrobenzoate and Methyl 2-bromo-4-nitrobenzoate have different substitution patterns, which can lead to variations in their chemical behavior and applications.
- Methyl 5-bromo-2-nitrobenzoate lacks the methyl group, which can result in different reactivity and biological effects compared to this compound.
Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
methyl 5-bromo-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |
InChI Key |
GQSRHZAQOWIEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


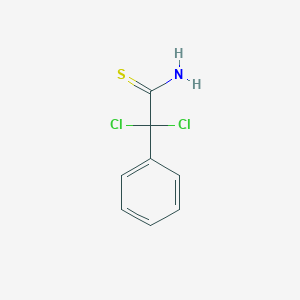
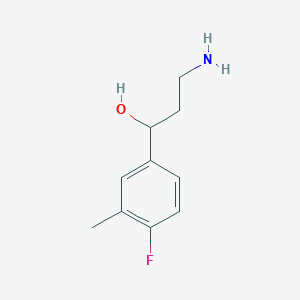
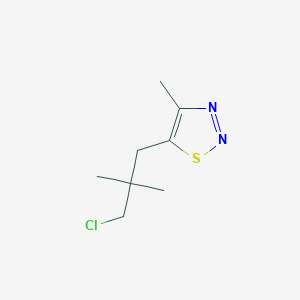
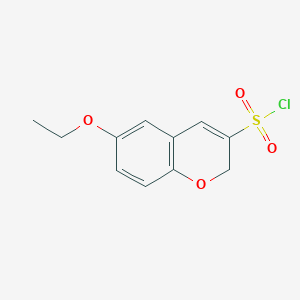
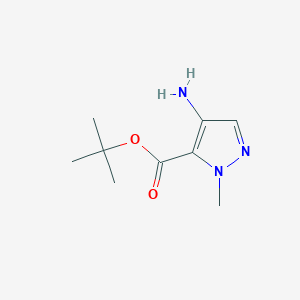
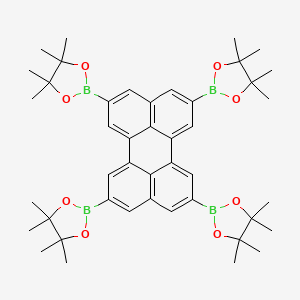
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
